molecular formula C7H6N2OS2 B8765045 6-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one

6-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B8765045
M. Wt: 198.3 g/mol
InChI Key: FPJLBWSNOOPKGS-UHFFFAOYSA-N
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Patent
US08815879B2

Procedure details

A mixture of ethyl 3-amino-5-(methylthio)-thiophene-2-carboxylate (2 g) and formamide (20 mL) was stirred at 150-160° C. for 6 h. The reaction mixture was allowed to rt and poured into ice cold water. The solution was stirred for 15 min. and the precipitated solid was filtered, washed with ice cold water and dried to give the product as a light brown color solid (1.2 g, 61%), mp 216-218° C. 1H NMR (400 MHz, DMSO-d6): δ 12.45 (1H, s), 8.11 (1H, s), 7.26 (1H, s), 2.68 (3H, s); LC-MS (negative ion mode): m/z 197 (M−H)−.
Name
ethyl 3-amino-5-(methylthio)-thiophene-2-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Yield
61%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([S:7][CH3:8])[S:4][C:3]=1[C:9]([O:11]CC)=O.[CH:14]([NH2:16])=O>>[CH3:8][S:7][C:5]1[S:4][C:3]2[C:9](=[O:11])[NH:16][CH:14]=[N:1][C:2]=2[CH:6]=1

Inputs

Step One
Name
ethyl 3-amino-5-(methylthio)-thiophene-2-carboxylate
Quantity
2 g
Type
reactant
Smiles
NC1=C(SC(=C1)SC)C(=O)OCC
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred at 150-160° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was allowed to rt
ADDITION
Type
ADDITION
Details
poured into ice cold water
STIRRING
Type
STIRRING
Details
The solution was stirred for 15 min.
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
WASH
Type
WASH
Details
washed with ice cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CSC1=CC=2N=CNC(C2S1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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